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molecular formula C13H12N2O3S B1297203 Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate CAS No. 81021-97-8

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate

Cat. No. B1297203
M. Wt: 276.31 g/mol
InChI Key: UHKUIINEEJIQHE-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

Ethyl 7-methoxyimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 6-methoxy-2-amino benzothiazole (27 g, 0.15 mol) and ethyl bromopyruvate (39.9 g, 0.2 mol), 24 g (43% Yield) of ethyl 7-methoxyimidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as a brown solid. (M+H) 277.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([NH2:10])[S:9][C:5]=2[CH:4]=1.Br[CH2:14][C:15](=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]3[CH:14]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:10]=[C:8]3[S:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)N)C=C1
Step Two
Name
Quantity
39.9 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl 7-methoxyimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N3C(S2)=NC(=C3)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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